molecular formula C20H19NO4S B4023613 4-methoxy-N-(3-phenoxybenzyl)benzenesulfonamide

4-methoxy-N-(3-phenoxybenzyl)benzenesulfonamide

Cat. No. B4023613
M. Wt: 369.4 g/mol
InChI Key: HPRKLWKXENQEDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-methoxy-N-(3-phenoxybenzyl)benzenesulfonamide often involves benzylation reactions, where benzenesulfonyl chloride reacts with alcohols or phenols under basic conditions to yield benzyl ethers. For example, N-(4-methoxybenzyl)-o-benzenedisulfonimide is prepared from o-benzenedisulfonyl chloride and 4-methoxybenzylamine, indicating a method that could be adapted for the synthesis of similar compounds (Carlsen, 1998).

Molecular Structure Analysis

The molecular structure of benzenesulfonamides and their derivatives is often elucidated using techniques such as X-ray diffraction. For instance, the crystal structure of N-(3-methoxybenzoyl)benzenesulfonamide was determined, highlighting the importance of structural characterization in understanding these compounds' molecular frameworks (Sreenivasa et al., 2014).

Chemical Reactions and Properties

Benzenesulfonamides undergo various chemical reactions, including electrophilic substitution and nucleophilic addition. The reactions are influenced by the functional groups attached to the benzene ring, affecting the compound's reactivity and properties. Studies on related compounds, such as the synthesis and characterization of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents, offer insights into the reactivity and potential applications of these chemicals in areas like photodynamic therapy (Öncül, Öztürk, & Pişkin, 2021).

Physical Properties Analysis

The physical properties of 4-methoxy-N-(3-phenoxybenzyl)benzenesulfonamide, such as solubility, melting point, and crystal structure, are crucial for its handling and application in various fields. For instance, the crystal structures of similar compounds provide valuable information on the intermolecular interactions and stability of these materials (Rodrigues et al., 2015).

properties

IUPAC Name

4-methoxy-N-[(3-phenoxyphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c1-24-17-10-12-20(13-11-17)26(22,23)21-15-16-6-5-9-19(14-16)25-18-7-3-2-4-8-18/h2-14,21H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRKLWKXENQEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(3-phenoxybenzyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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